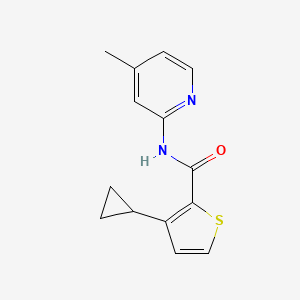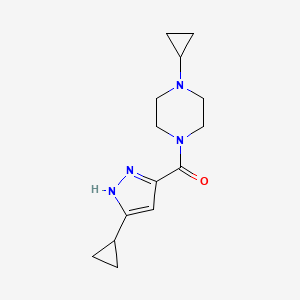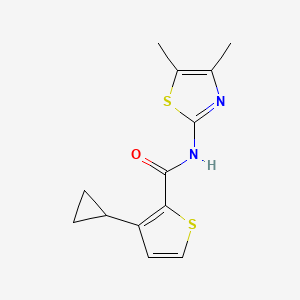
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide works by inhibiting the activity of JAK3, a protein kinase that is involved in the signaling pathways of various cytokines that play a role in the development of autoimmune diseases. By inhibiting JAK3, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases.
Biochemical and Physiological Effects
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been shown to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases. However, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has also been shown to have some negative effects on the immune system, including an increased risk of infections and a decreased ability to fight off infections.
実験室実験の利点と制限
One of the main advantages of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for lab experiments is its ability to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases. However, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide also has some limitations for lab experiments, including its negative effects on the immune system and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases that are based on the mechanism of action of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. Another area of focus could be on exploring the potential of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide and its potential negative effects on the immune system.
合成法
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with cyclopropylamine to form 4,5-dimethyl-2-(cyclopropylamino)thiazole. This intermediate is then reacted with 2-bromo-3-chlorothiophene-2-carboxylic acid to form the final product, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide.
科学的研究の応用
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research has shown that 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases.
特性
IUPAC Name |
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-7-8(2)18-13(14-7)15-12(16)11-10(5-6-17-11)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVIEVXCYYYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
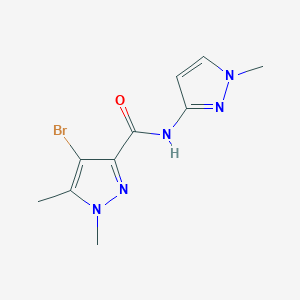
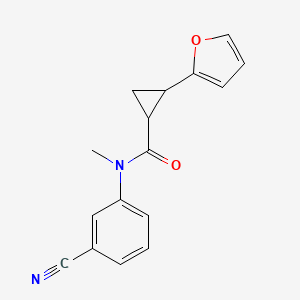

![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
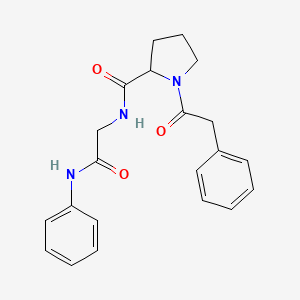
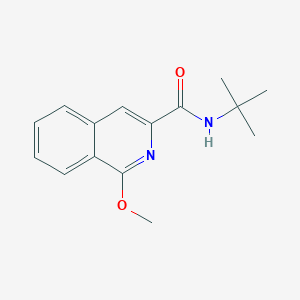
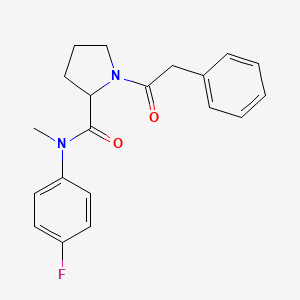
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
